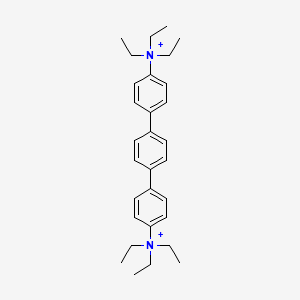
Tercuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tercuronium, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2+2 and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Anesthesia : Tercuronium is widely used in general anesthesia to induce muscle relaxation, allowing for easier intubation and surgical manipulation. Its effects can be reversed with anticholinesterase agents like neostigmine.
- Intensive Care Unit (ICU) Sedation : In critically ill patients requiring mechanical ventilation, this compound is employed to facilitate ventilation by reducing spontaneous respiratory efforts.
- Procedural Sedation : It is also utilized in procedures requiring deep sedation where muscle relaxation is necessary, such as endoscopy or bronchoscopy.
- Research Applications : this compound has been studied for its effects on muscle recovery and neuromuscular function post-surgery, contributing to protocols aimed at minimizing postoperative complications.
Pharmacokinetics and Mechanism of Action
- Onset Time : Rapid onset within 2-3 minutes.
- Duration of Action : Intermediate duration (approximately 30-60 minutes).
- Metabolism : Primarily metabolized by the liver and excreted through the kidneys.
The competitive antagonism at the neuromuscular junction prevents muscle contraction, which is crucial during surgeries requiring complete muscle relaxation.
Case Study 1: Use in Cardiac Surgery
A study involving patients undergoing cardiac surgery demonstrated that this compound provided effective muscle relaxation with minimal cardiovascular side effects. The use of this compound allowed for smoother intubation and better surgical conditions compared to other neuromuscular blockers.
Case Study 2: ICU Ventilation
In a randomized controlled trial, this compound was compared with other neuromuscular blockers in mechanically ventilated patients. The results indicated that this compound led to improved synchrony with ventilators and reduced the duration of mechanical ventilation.
Eigenschaften
Molekularformel |
C30H42N2+2 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
triethyl-[4-[4-[4-(triethylazaniumyl)phenyl]phenyl]phenyl]azanium |
InChI |
InChI=1S/C30H42N2/c1-7-31(8-2,9-3)29-21-17-27(18-22-29)25-13-15-26(16-14-25)28-19-23-30(24-20-28)32(10-4,11-5)12-6/h13-24H,7-12H2,1-6H3/q+2 |
InChI-Schlüssel |
PNUIGXZFFGMREY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](CC)(CC)CC |
Synonyme |
IEM-858 tercuronium terkuronii |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















